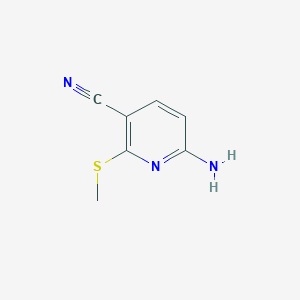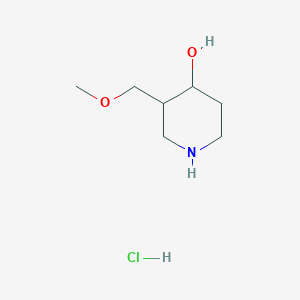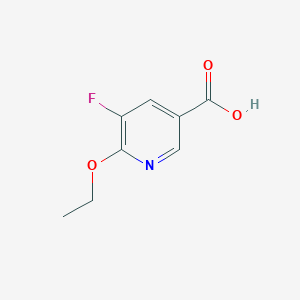
1-(bromomethyl)-2-ethyl-4-fluorobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Bromomethyl)-2-ethyl-4-fluorobenzene (1-BrM2-Et4-FB) is a chemical compound that has been studied for its potential applications in scientific research. This compound is an organobromide, which is a type of organic compound that contains a bromine atom bonded to a carbon atom. This compound has a wide range of applications in the laboratory, including the synthesis of other compounds, as well as the study of biochemical and physiological effects.
Applications De Recherche Scientifique
1-BrM2-Et4-FB has a wide range of applications in scientific research. It has been used in the synthesis of other compounds, such as 1-bromo-3-methyl-2-ethyl-4-fluorobenzene. It has also been used as a starting material for the synthesis of other organobromides, such as 1-bromo-2-methyl-4-fluorobenzene. Additionally, it has been used in the study of biochemical and physiological effects, as well as in the study of the mechanism of action of certain drugs.
Mécanisme D'action
The mechanism of action of 1-BrM2-Et4-FB is not fully understood. However, it is believed that the compound acts as an inhibitor of certain enzymes involved in the metabolism of drugs, such as cytochrome P450. This inhibition of enzymes can lead to an increase in the bioavailability of certain drugs, which can be beneficial in certain therapeutic applications.
Biochemical and Physiological Effects
1-BrM2-Et4-FB has been studied for its potential biochemical and physiological effects. In animal studies, the compound has been found to have an inhibitory effect on the activity of certain enzymes involved in the metabolism of drugs, such as cytochrome P450. Additionally, the compound has been found to have an anti-inflammatory effect in vitro, as well as an immunomodulatory effect in vivo.
Avantages Et Limitations Des Expériences En Laboratoire
1-BrM2-Et4-FB has several advantages for use in laboratory experiments. The compound is relatively easy to synthesize, and can be stored for extended periods of time without degrading. Additionally, the compound is relatively non-toxic and does not have a strong odor. However, the compound is not water-soluble, and may require the use of organic solvents for certain experiments.
Orientations Futures
For the compound include further studies on its mechanism of action, as well as its potential applications in drug development. Additionally, the compound could be studied for its potential use in the synthesis of other compounds, and its potential applications in the study of biochemical and physiological effects. Finally, the compound could be studied for its potential use in the development of new therapeutic agents.
Méthodes De Synthèse
1-BrM2-Et4-FB can be synthesized using a two-step process. The first step involves the reaction of 4-fluorobenzene with ethyl bromide in the presence of a base, such as sodium hydroxide. This reaction yields 1-bromoethyl-4-fluorobenzene, which can then be further reacted with bromomethane in the presence of a catalyst, such as palladium on carbon. This second step yields 1-BrM2-Et4-FB.
Propriétés
IUPAC Name |
1-(bromomethyl)-2-ethyl-4-fluorobenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrF/c1-2-7-5-9(11)4-3-8(7)6-10/h3-5H,2,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGVXXKJDXSLVJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=CC(=C1)F)CBr |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrF |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3,4-dihydrospiro[1-benzopyran-2,4'-piperidine]-4-ol](/img/structure/B6616571.png)

![methyl 2-[4-(1H-pyrrol-1-yl)phenyl]acetate](/img/structure/B6616582.png)





![ethyl 2-bromo-[1,3]thiazolo[4,5-b]pyridine-7-carboxylate](/img/structure/B6616634.png)
